N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide
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Overview
Description
N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide: is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a hydroxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carboximidamide group, converting it into corresponding amines.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Introduction of functional groups like nitro, bromo, or alkyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine: Potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may contribute to activity against certain diseases.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the carboximidamide group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-hydroxy-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide
- N-hydroxy-1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide
- N-hydroxy-1-[(3-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide
Comparison: Compared to its analogs, N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide exhibits unique reactivity due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s electronic properties and steric interactions, leading to variations in its chemical behavior and biological activity.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
N'-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-3-2-4-10(5-9)7-16-8-11(6-12(16)17)13(14)15-18/h2-5,11,18H,6-8H2,1H3,(H2,14,15) |
InChI Key |
YJWMNHVICCUOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)C(=NO)N |
Origin of Product |
United States |
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